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molecular formula C11H14O3 B8427711 methyl 6-oxo-1,2,3,4,5,6-hexahydro-3aH-indene-3a-carboxylate

methyl 6-oxo-1,2,3,4,5,6-hexahydro-3aH-indene-3a-carboxylate

Cat. No. B8427711
M. Wt: 194.23 g/mol
InChI Key: DILNFIWKMTYOPS-UHFFFAOYSA-N
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Patent
US09365522B2

Procedure details

The crude enamine from Step 2 was dissolved in toluene (20 mL) and a solution of sodium acetate (1.360 ml, 25.3 mmol) in AcOH/water (4/4 mL) was added and the resulting mixture was heated to reflux under N2 atmosphere for 2 h. The reaction went to completion, diluted with EtOAc, washed with water, sat. NH4Cl, sat. NaHCO3, brine, dried over Na2SO4, filtered, concentrated and chromatographed on silica gel using 0-30% heptane/EtOAc to afford methyl 6-oxo-2,3,3a,4,5,6-hexahydro-1H-indene-3a-carboxylate (1.32 g, 6.80 mmol, 48.3% yield) as a bright yellow oil. MS m/z=195.2 [M+H]+.
Name
enamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.36 mL
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1([C:6]2[CH2:14][CH2:13][C:12]3([C:15]([O:17][CH3:18])=[O:16])[C:8](=[CH:9][CH2:10][CH2:11]3)[CH:7]=2)CCCC1.C([O-])(=[O:21])C.[Na+]>C1(C)C=CC=CC=1.CC(O)=O.O.CCOC(C)=O>[O:21]=[C:6]1[CH:7]=[C:8]2[C:12]([C:15]([O:17][CH3:18])=[O:16])([CH2:11][CH2:10][CH2:9]2)[CH2:13][CH2:14]1 |f:1.2,4.5|

Inputs

Step One
Name
enamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCCC1)C1=CC2=CCCC2(CC1)C(=O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
1.36 mL
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
CC(=O)O.O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under N2 atmosphere for 2 h
Duration
2 h
WASH
Type
WASH
Details
washed with water, sat. NH4Cl, sat. NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel using 0-30% heptane/EtOAc

Outcomes

Product
Name
Type
product
Smiles
O=C1CCC2(CCCC2=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.8 mmol
AMOUNT: MASS 1.32 g
YIELD: PERCENTYIELD 48.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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